Benzoxazole, 5-chloro-2-dimethylamino-
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Overview
Description
5-Chloro-N,N-dimethyl-2-benzoxazolamine is a chemical compound with the molecular formula C9H9ClN2O and a molecular weight of 196.63 g/mol . It is a derivative of benzoxazole, characterized by the presence of a chlorine atom at the 5-position and two methyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N,N-dimethyl-2-benzoxazolamine typically involves the reaction of 5-chlorobenzoxazole with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dimethylformamide . The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 5-Chloro-N,N-dimethyl-2-benzoxazolamine may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N,N-dimethyl-2-benzoxazolamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoxazoles, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives .
Scientific Research Applications
5-Chloro-N,N-dimethyl-2-benzoxazolamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-N,N-dimethyl-2-benzoxazolamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-dimethylaminobenzoxazole
- 5-Bromo-2-chloro-N,N-dimethylbenzamide
- 5-Chloro-2-nitrobenzoic acid
Uniqueness
5-Chloro-N,N-dimethyl-2-benzoxazolamine is unique due to its specific substitution pattern and the presence of both chlorine and dimethylamine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
64037-20-3 |
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Molecular Formula |
C9H9ClN2O |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
5-chloro-N,N-dimethyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C9H9ClN2O/c1-12(2)9-11-7-5-6(10)3-4-8(7)13-9/h3-5H,1-2H3 |
InChI Key |
PEIPXRWFLGUKQA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=C(O1)C=CC(=C2)Cl |
Origin of Product |
United States |
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